molecular formula C24H28N2O6 B15129047 (2S,3S)-(Fmoc-amino)-3-(Boc-amino)butyric acid

(2S,3S)-(Fmoc-amino)-3-(Boc-amino)butyric acid

Cat. No.: B15129047
M. Wt: 440.5 g/mol
InChI Key: IETIWIXNTKKVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-(Fmoc-amino)-3-(Boc-amino)butyric acid is a compound that features both Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds. The compound is of particular interest in organic chemistry and biochemistry due to its dual protection, which allows for selective deprotection and subsequent reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-(Fmoc-amino)-3-(Boc-amino)butyric acid typically involves the protection of the amino groups on butyric acid. The process begins with the introduction of the Boc group to protect the amino group, followed by the introduction of the Fmoc group. The reaction conditions often involve the use of base catalysts and organic solvents to facilitate the protection reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for continuous production, reducing the reaction time and improving the overall yield.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-(Fmoc-amino)-3-(Boc-amino)butyric acid undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Boc groups under specific conditions.

    Substitution Reactions: Introduction of different functional groups in place of the protecting groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids and substituted derivatives, which can be further used in peptide synthesis and other organic transformations.

Scientific Research Applications

(2S,3S)-(Fmoc-amino)-3-(Boc-amino)butyric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-(Fmoc-amino)-3-(Boc-amino)butyric acid primarily involves its role as a protected amino acid. The Fmoc and Boc groups protect the amino groups during peptide synthesis, preventing unwanted side reactions. Upon selective deprotection, the amino groups are available for peptide bond formation, allowing for the controlled synthesis of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-(Fmoc-amino)-3-(Boc-amino)propionic acid
  • (2S,3S)-(Fmoc-amino)-3-(Boc-amino)valeric acid

Uniqueness

(2S,3S)-(Fmoc-amino)-3-(Boc-amino)butyric acid is unique due to its specific chain length and the presence of both Fmoc and Boc protecting groups. This dual protection allows for greater flexibility in synthetic applications, enabling selective deprotection and subsequent functionalization .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-14(25-23(30)32-24(2,3)4)20(21(27)28)26-22(29)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,30)(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETIWIXNTKKVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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